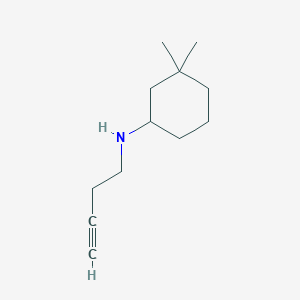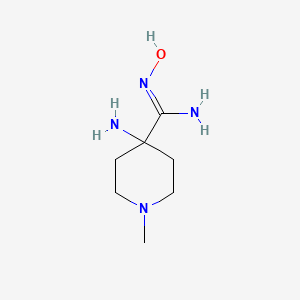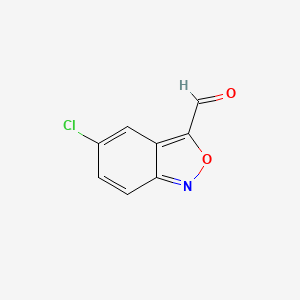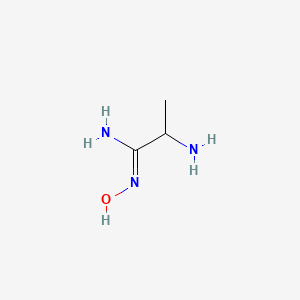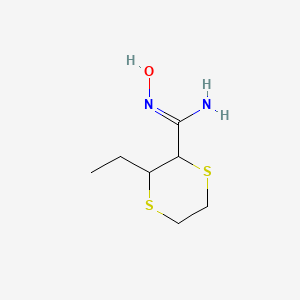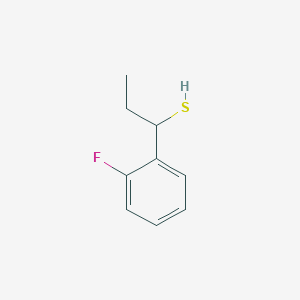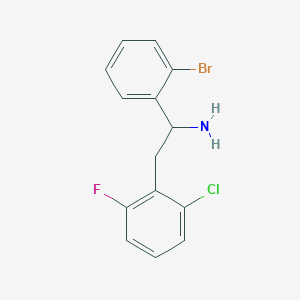
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines. This compound features a complex structure with multiple halogen substitutions, which can significantly influence its chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in the molecule makes it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the halogenation of a precursor aromatic amine, followed by a series of substitution reactions to introduce the desired halogen atoms at specific positions on the aromatic rings.
Halogenation: The initial step may involve the bromination of an aromatic amine using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Substitution Reactions: Subsequent steps may include the chlorination and fluorination of the intermediate compounds using reagents like thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) would be essential to ensure consistent product quality.
化学反应分析
Types of Reactions
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOH in water or ethanol, NH3 in liquid ammonia.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its halogenated structure may enhance its bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Generally, the compound may exert its effects through:
Binding to Receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine can be compared with other halogenated aromatic amines, such as:
1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-amine: Lacks the chlorine atom, potentially affecting its chemical properties and applications.
1-(2-Chlorophenyl)-2-(2-fluorophenyl)ethan-1-amine: Lacks the bromine atom, which may influence its stability and reactivity.
The presence of multiple halogen atoms in this compound makes it unique, as it combines the properties of bromine, chlorine, and fluorine, potentially enhancing its versatility and effectiveness in various applications.
属性
分子式 |
C14H12BrClFN |
|---|---|
分子量 |
328.60 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanamine |
InChI |
InChI=1S/C14H12BrClFN/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7,14H,8,18H2 |
InChI 键 |
RZLPPZWSLSEFHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



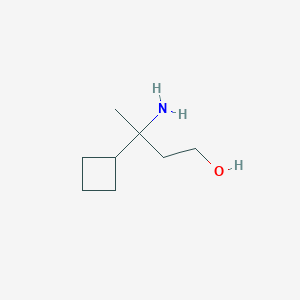
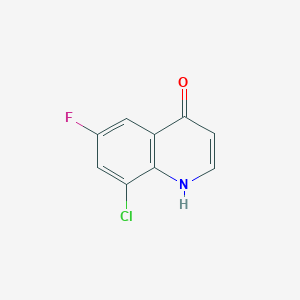


![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
